1-Phenylpropane-1,2-diol

Catalog No.
S598594
CAS No.
1855-09-0
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenylpropane-1,2-diol

CAS Number

1855-09-0

Product Name

1-Phenylpropane-1,2-diol

IUPAC Name

1-phenylpropane-1,2-diol

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9-11H,1H3

InChI Key

MZQZXSHFWDHNOW-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CC=C1)O)O

Synonyms

1,2-dihydroxy-1-phenylpropane, 1,2-dihydroxy-1-phenylpropane, (R*,R*)-isomer, 1,2-dihydroxy-1-phenylpropane, (R*,S*)-isomer, 1-phenoxy-2-propanol

Canonical SMILES

CC(C(C1=CC=CC=C1)O)O

Synthesis and Characterization:

1-Phenyl-1,2-propanediol (also known as 1-phenylpropane-1,2-diol) is a relatively simple molecule with the chemical formula C₉H₁₂O₂. Its synthesis has been reported in various research studies using different methods, such as reduction of ketones or epoxides, and aldol condensation reactions [, ].

Characterizing newly synthesized compounds is crucial in research. Techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of 1-phenyl-1,2-propanediol [].

1-Phenylpropane-1,2-diol, also known as 1-phenyl-1,2-propanediol, is an organic compound with the molecular formula C9H12O2C_9H_{12}O_2 and a molecular weight of approximately 152.19 g/mol. This compound features a phenyl group attached to a propane backbone with two hydroxyl groups located on adjacent carbon atoms, making it a vicinal diol. Its structure can be represented as follows:

text
OH |C6H5-C-CH-CH3 | OH

The compound exists in multiple stereoisomeric forms due to the presence of chiral centers at the 1 and 2 positions of the propane chain. The stereochemistry plays a crucial role in its biological activity and chemical reactivity.

Typical of diols, including:

  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds or ketones.
  • Esterification: Reaction with carboxylic acids can yield esters.
  • Dehydration: Under acidic conditions, it may undergo dehydration to form alkenes.
  • Reduction: It can be reduced further to form more saturated alcohols.

These reactions are often catalyzed by specific enzymes or chemical reagents, influencing the yield and selectivity of the products.

Research indicates that 1-phenylpropane-1,2-diol exhibits various biological activities. It has been studied for its potential as:

  • Antioxidant: The compound may scavenge free radicals, contributing to its antioxidant properties.
  • Antimicrobial agent: Some studies suggest it possesses antibacterial and antifungal properties.
  • Pharmaceutical intermediate: Its unique structure makes it a valuable intermediate in synthesizing various pharmaceutical compounds.

The biological effects are often related to its stereochemistry, with different isomers exhibiting distinct activities.

Several methods have been developed for synthesizing 1-phenylpropane-1,2-diol:

  • Enzymatic Synthesis: Utilizing alcohol dehydrogenases from microorganisms like Lactobacillus brevis allows for stereoselective production of specific isomers from substrates such as (S)-2-hydroxypropiophenone. This method often includes coenzyme regeneration systems to enhance yield .
  • Chemical Synthesis: Traditional synthetic routes involve starting materials like benzaldehyde and acetaldehyde through multi-step reactions that may include reduction and protection-deprotection strategies .
  • Fermentation Processes: Certain strains of yeast can convert diketones into optically active alcohols through fermentation processes .

The applications of 1-phenylpropane-1,2-diol span various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its unique structural properties.
  • Cosmetics: Its moisturizing properties make it suitable for use in skincare formulations.
  • Food Industry: Potential applications include flavoring agents or preservatives due to its antimicrobial properties.

Interaction studies involving 1-phenylpropane-1,2-diol focus on its biochemical interactions with enzymes and other biological molecules. For instance:

  • Studies have demonstrated its interaction with alcohol dehydrogenase, influencing reaction pathways in biotransformations.
  • Research into its effects on cellular processes suggests potential applications in metabolic engineering and synthetic biology.

Several compounds share structural similarities with 1-phenylpropane-1,2-diol. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,2-PropanediolVicinal diolCommonly used as a solvent and antifreeze agent
Erythro-1-phenylpropane-1,2-diolChiral vicinal diolSpecific stereochemistry conferring unique properties
Benzyl alcoholMonohydric alcoholLacks a second hydroxyl group but shares phenyl moiety
GlycerolTriolContains three hydroxyl groups; more hydrophilic

Uniqueness of 1-Phenylpropane-1,2-diol

The uniqueness of 1-phenylpropane-1,2-diol lies in its specific arrangement of hydroxyl groups on a phenyl-substituted propane backbone. This configuration not only influences its chemical reactivity but also enhances its biological activity compared to similar compounds. The ability to produce multiple stereoisomers adds another layer of complexity and utility in pharmaceutical applications.

XLogP3

1.1

Other CAS

1855-09-0

Wikipedia

Erythro-1-Phenylpropane-1,2-diol

General Manufacturing Information

1,2-Propanediol, 1-phenyl-: INACTIVE

Dates

Modify: 2023-08-15
Ayer, William A.; Trifonov, Latchezar S.; Metabolites of Peniophora polygonia, Part 2. Some Aromatic Compounds, Journal of Natural Products, 561, 85-89. DOI:10.1021/np50091a012

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